Avanafil-13C5,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

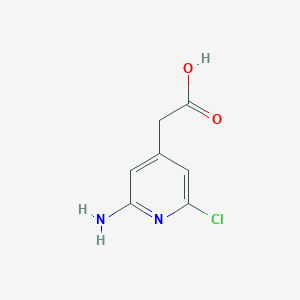

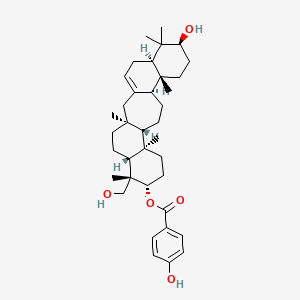

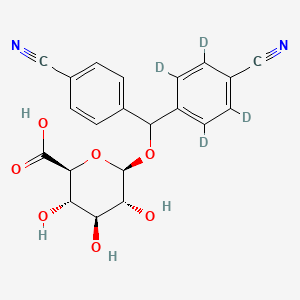

Avanafil-13C5,15N is a labeled version of Avanafil, a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. It is used primarily in the treatment of erectile dysfunction. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

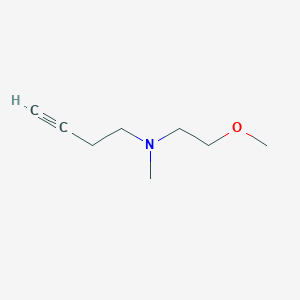

The preparation of Avanafil-13C5,15N involves the use of cytosine as the starting material. The synthetic route includes several key steps:

Reaction with 3-chloro-4-methoxybenzyl halogen: Cytosine reacts with this compound to form an intermediate.

Reaction with N-(2-methylpyrimidine) methanamide: This step further modifies the intermediate.

Reaction with S-hydroxymethyl pyrrolidine: This final step yields Avanafil

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, economical, and environmentally friendly, meeting the requirements for industrial scalability .

Análisis De Reacciones Químicas

Types of Reactions

Avanafil-13C5,15N undergoes several types of chemical reactions:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can modify the compound, often using reagents like hydrogen gas in the presence of a catalyst.

Substitution: Various substitution reactions can occur, particularly involving the functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or hydrogen peroxide.

Reduction: Hydrogen gas with a catalyst such as Raney nickel.

Substitution: Halogenated compounds and bases are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .

Aplicaciones Científicas De Investigación

Avanafil-13C5,15N is widely used in scientific research due to its labeled isotopes. Some key applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.

Metabolic Profiling: Investigating the metabolic pathways and identifying metabolites.

Erectile Dysfunction Research: Understanding the efficacy and safety of PDE-5 inhibitors.

Osteoporosis Research: Exploring its effects on bone density and oxidative stress .

Mecanismo De Acción

Avanafil-13C5,15N inhibits the cGMP-specific phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum. Sexual arousal results in the local release of nitric oxide, which stimulates guanylate cyclase to produce cGMP. The inhibition of PDE-5 by this compound increases cGMP levels, leading to smooth muscle relaxation and increased blood flow to the penis .

Comparación Con Compuestos Similares

Similar Compounds

Sildenafil: Another PDE-5 inhibitor used for erectile dysfunction.

Tadalafil: Known for its longer duration of action compared to other PDE-5 inhibitors.

Vardenafil: Similar in function but with different pharmacokinetic properties.

Uniqueness

Avanafil-13C5,15N is unique due to its rapid onset of action and higher selectivity for PDE-5 over PDE-6, reducing the risk of visual disturbances. The labeled isotopes also make it invaluable for detailed pharmacokinetic and metabolic studies .

Propiedades

Fórmula molecular |

C23H26ClN7O3 |

|---|---|

Peso molecular |

489.9 g/mol |

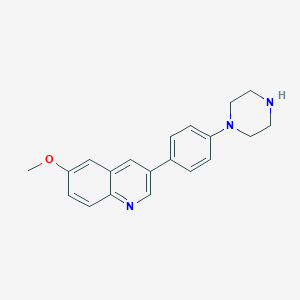

Nombre IUPAC |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxy(113C)methyl)(2,3,4,5-13C4,115N)azolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/i2+1,4+1,9+1,14+1,16+1,31+1 |

Clave InChI |

WEAJZXNPAWBCOA-PVAAWCPSSA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)[15N]4[13CH2][13CH2][13CH2][13CH]4[13CH2]O)Cl |

SMILES canónico |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)